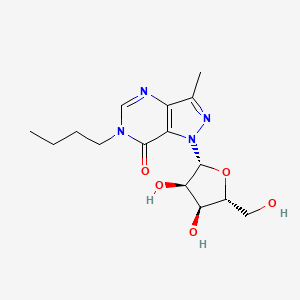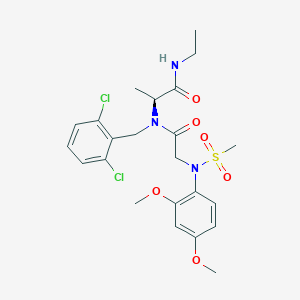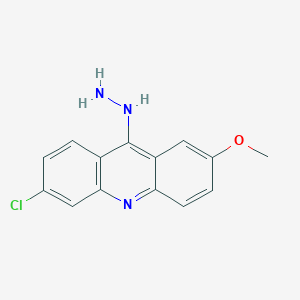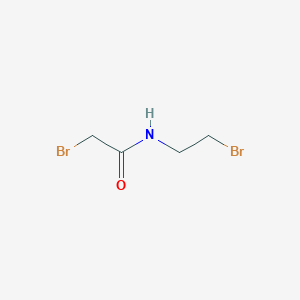![molecular formula C7H10O B15216112 Bicyclo[3.1.1]heptan-6-one](/img/structure/B15216112.png)
Bicyclo[3.1.1]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.1]heptan-6-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of chemistry and industry. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties. The structure consists of a seven-membered ring fused with a three-membered ring, with a ketone functional group at the bridgehead position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.1.1]heptan-6-one can be synthesized through several methods. One common approach involves the double alkylation of cyclohexane-1,3-diesters with diiodomethane, followed by cyclization to form the bicyclic structure . Another method includes the crossed-aldol condensation reaction of aromatic aldehydes with ketones such as cyclohexanone, leading to the formation of α,β-unsaturated ketones, which can then undergo intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of catalytic methods and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.
Scientific Research Applications
Bicyclo[3.1.1]heptan-6-one has several applications in scientific research:
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
Bicyclo[3.1.1]heptan-6-one can be compared with other bicyclic ketones such as bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.2]octan-2-one. These compounds share similar rigid structures but differ in ring size and functionalization, leading to variations in their chemical reactivity and applications . This compound is unique due to its specific ring fusion and the position of the ketone group, which imparts distinct properties and reactivity.
Comparison with Similar Compounds
- Bicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.2]octan-2-one
- Bicyclo[3.3.1]nonan-2-one
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C7H10O/c8-7-5-2-1-3-6(7)4-5/h5-6H,1-4H2 |
InChI Key |
PRYQFQZVQNNVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15216052.png)
![N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15216061.png)
![3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15216064.png)



![Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]-](/img/structure/B15216086.png)

![Imidazo[4,5-d]imidazole](/img/structure/B15216118.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate](/img/structure/B15216130.png)

